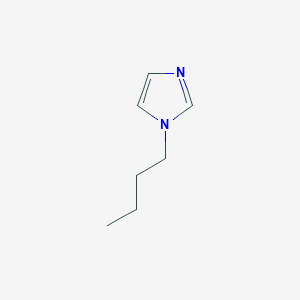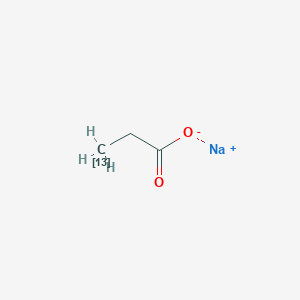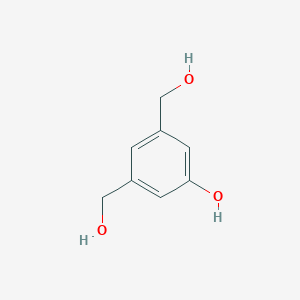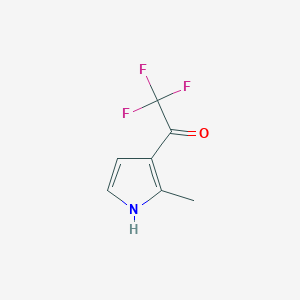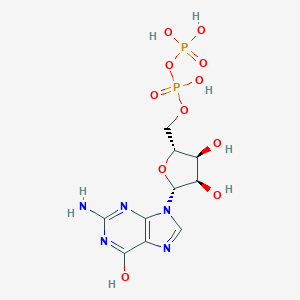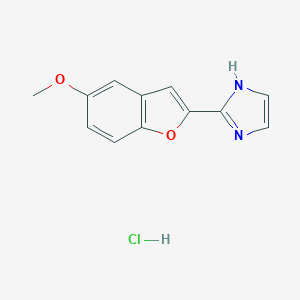
Desmethylnorflurazon
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3(2H)-Pyridazinone, 5-amino-4-chloro-2-[3-(trifluoromethyl)phenyl]-, also known as 3(2H)-Pyridazinone, 5-amino-4-chloro-2-[3-(trifluoromethyl)phenyl]-, is a useful research compound. Its molecular formula is C11H7ClF3N3O and its molecular weight is 289.64 g/mol. The purity is usually 95%.
The exact mass of the compound 3(2H)-Pyridazinone, 5-amino-4-chloro-2-[3-(trifluoromethyl)phenyl]- is unknown and the complexity rating of the compound is unknown. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Heterocyclic Compounds - Heterocyclic Compounds, 1-Ring - Pyridazines - Supplementary Records. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality 3(2H)-Pyridazinone, 5-amino-4-chloro-2-[3-(trifluoromethyl)phenyl]- suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3(2H)-Pyridazinone, 5-amino-4-chloro-2-[3-(trifluoromethyl)phenyl]- including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
Umweltüberwachung
Desmethylnorflurazon wird häufig in Umweltproben nachgewiesen, da es als Herbizid verwendet wird. Sein Vorhandensein und seine Konzentration können mit fortschrittlichen Techniken wie der Flüssigchromatographie-Tandem-Massenspektrometrie (LC-MS/MS) überwacht werden. Dies ermöglicht die Bewertung der Umweltbelastung und der potenziellen Risiken für Ökosysteme .
Lebensmittelsicherheitsanalyse
Im Kontext der Lebensmittelsicherheit wird this compound als Pestizidrückstand in verschiedenen Lebensmittelmatrizes analysiert. Die Entwicklung von Multi-Rückstand-LC/MS/MS-Methoden ermöglicht den Nachweis dieser Verbindung unter etwa 450 weltweit wichtigen Pestiziden. Solche Analysen sind entscheidend, um sicherzustellen, dass Lebensmittelprodukte den Sicherheitsstandards und -vorschriften entsprechen .
Entwicklung von Pestizidrückstandsmethoden
Forscher verwenden this compound bei der Entwicklung neuer analytischer Methoden zur Pestizidrückstandsanalyse. Durch die Einbeziehung in Methodenvalidierungsprozesse können Wissenschaftler die Effizienz und Zuverlässigkeit des Pestizidnachweises in landwirtschaftlichen Produkten verbessern .
Toxikologische Studien
This compound ist Gegenstand toxikologischer Studien, um seine Auswirkungen auf die menschliche Gesundheit zu verstehen. Diese Studien umfassen die Untersuchung seines Verhaltens in biologischen Systemen und die Bewertung seiner Toxizitätsniveaus, was für die Bestimmung sicherer Expositionsgrenzwerte unerlässlich ist .
Gesetzliche Einhaltung
Die Verbindung ist auch im Zusammenhang mit der Einhaltung gesetzlicher Vorschriften von Bedeutung. Daten zu seinem Umweltverhalten, seiner Ökotoxizität und seinen Auswirkungen auf die menschliche Gesundheit werden gesammelt, um behördliche Entscheidungen zu informieren und sicherzustellen, dass seine Verwendung mit den gesetzlichen und Sicherheitsanforderungen übereinstimmt .
Wirkmechanismus
Desmethyl norflurazon, also known as 3(2H)-Pyridazinone, 5-amino-4-chloro-2-[3-(trifluoromethyl)phenyl]- or NORFLURAZON-DESMETHYL, is a chemical transformation product . This article aims to provide a comprehensive overview of its mechanism of action, covering its primary targets, mode of action, biochemical pathways, pharmacokinetics, results of action, and the influence of environmental factors on its action.
Target of Action
It is known to be a metabolite of norflurazon , which targets the plant carotenoid biosynthetic enzyme, phytoene desaturase (PDS) . PDS is an essential enzyme in the carotenoid biosynthesis pathway .
Mode of Action
Norflurazon acts as a bleaching herbicide, inhibiting the activity of PDS . PDS catalyzes the introduction of two double bonds into 15-cis-phytoene, yielding 9,15,9’-tri-cis-ζ-carotene via the intermediate 9,15-di-cis-phytofluene .
Biochemical Pathways
Desmethyl norflurazon, being a metabolite of norflurazon, is likely to affect the carotenoid biosynthesis pathway . The inhibition of PDS by norflurazon prevents the conversion of 15-cis-phytoene to 9,15,9’-tri-cis-ζ-carotene, disrupting the carotenoid biosynthesis pathway .
Pharmacokinetics
It is known that norflurazon is stable to hydrolysis and degrades slowly in aerobic soil with a half-life of 130 days . In an aerobic aquatic study, norflurazon degraded to desmethyl norflurazon with a half-life of 6-8 months .
Result of Action
It is known that norflurazon’s inhibition of pds leads to the disruption of the carotenoid biosynthesis pathway , which could potentially lead to the bleaching of plants.
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of desmethyl norflurazon. For instance, norflurazon is known to contaminate surface water via spray drift and runoff . Moreover, under anaerobic conditions, norflurazon is persistent with a half-life of approximately 8 months .
Biochemische Analyse
Biochemical Properties
Desmethyl Norflurazon suppresses the activity of plant enzymes like acetyl-CoA carboxylase . It has been shown to inhibit the activity of butyric acid and desethylatrazine, which are involved in the metabolism of starch and protein, respectively .
Cellular Effects
The cellular effects of Desmethyl Norflurazon are primarily related to its role as a herbicide. It inhibits the activity of plant enzymes, effectively suppressing the growth of weeds
Molecular Mechanism
The molecular mechanism of Desmethyl Norflurazon involves the inhibition of plant enzymes. It suppresses the activity of acetyl-CoA carboxylase, an enzyme crucial for fatty acid synthesis . This inhibition disrupts normal plant growth, making Desmethyl Norflurazon effective as a herbicide.
Temporal Effects in Laboratory Settings
Desmethyl Norflurazon is stable to hydrolysis and degrades slowly in aerobic soil with a half-life of approximately 130 days . In an aerobic aquatic study, Norflurazon degraded to Desmethyl Norflurazon with a half-life of 6-8 months . These findings suggest that Desmethyl Norflurazon exhibits stability over time in both soil and water environments.
Metabolic Pathways
Desmethyl Norflurazon is a metabolite of Norflurazon, indicating that it is part of the metabolic pathway of this herbicide
Eigenschaften
IUPAC Name |
5-amino-4-chloro-2-[3-(trifluoromethyl)phenyl]pyridazin-3-one |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H7ClF3N3O/c12-9-8(16)5-17-18(10(9)19)7-3-1-2-6(4-7)11(13,14)15/h1-5H,16H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JIEQNXJEEHWIDV-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)N2C(=O)C(=C(C=N2)N)Cl)C(F)(F)F |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H7ClF3N3O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
289.64 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
23576-24-1 |
Source


|
| Record name | Desmethylnorflurazon | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0023576241 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Q1: How does Desmethyl norflurazon behave in the environment compared to its parent compound, Norflurazon?
A1: Desmethyl norflurazon is a breakdown product of the herbicide Norflurazon. Research has shown that while Norflurazon application decreased in some areas due to regulations, Desmethyl norflurazon concentrations actually increased in specific locations. This suggests that Desmethyl norflurazon may persist longer in the environment than its parent compound. Specifically, increases were observed in runoff groundwater protection areas (GWPAs) where herbicide application was higher. [] This highlights the importance of monitoring breakdown products in addition to the parent herbicide to fully understand environmental impact.
Q2: What factors influence the movement of Desmethyl norflurazon in soil?
A2: While the provided papers don't directly investigate Desmethyl norflurazon movement, research on Norflurazon, its parent compound, offers insights. Norflurazon mobility in soil is influenced by factors like sorption (binding to soil particles) and degradation. [] These factors are likely to also affect Desmethyl norflurazon movement. Since Desmethyl norflurazon is a degradation product, its behavior could differ. Further research is needed to determine the specific sorption and degradation characteristics of Desmethyl norflurazon and how these factors ultimately affect its transport in various soil types and under different environmental conditions.
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



